molecular formula C5H11ClN2O B1487299 6-Methyl-2-piperazinone hydrochloride CAS No. 2206243-79-8

6-Methyl-2-piperazinone hydrochloride

Cat. No.: B1487299
CAS No.: 2206243-79-8
M. Wt: 150.61 g/mol
InChI Key: AVLHSYGMQSCEFP-UHFFFAOYSA-N
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Description

6-Methyl-2-piperazinone hydrochloride (CAS: 1523530-47-3) is a heterocyclic organic compound featuring a six-membered piperazinone ring with a methyl substituent at the 6-position and a hydrochloride salt. Its molecular formula is C₅H₉N₂O·HCl, with a molecular weight of 150.61 g/mol . The compound exists as a chiral molecule, with the (6S)-enantiomer being explicitly synthesized for applications requiring stereochemical precision . Piperazinone derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders. The hydrochloride salt enhances solubility and stability, making it suitable for experimental and industrial workflows .

Properties

CAS No.

2206243-79-8

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

6-methylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-6-3-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H

InChI Key

AVLHSYGMQSCEFP-UHFFFAOYSA-N

SMILES

CC1CNCC(=O)N1.Cl

Canonical SMILES

CC1CNCC(=O)N1.Cl

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 6-Methyl-2-piperazinone hydrochloride is widely used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .
  • Antimicrobial Properties : Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. It potentially disrupts bacterial cell wall synthesis, suggesting applications in treating infections caused by resistant pathogens.
  • Anticancer Research : Studies have explored its potential anticancer properties, where it may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting various diseases. Its interactions with biological molecules are subjects of ongoing research aimed at elucidating its mechanisms of action .

Industrial Applications

  • Polymer Production : In industrial settings, 6-Methyl-2-piperazinone hydrochloride is utilized in producing polymers and other industrial chemicals due to its chemical stability and reactivity.

Case Studies

Recent studies have highlighted the efficacy of 6-Methyl-2-piperazinone hydrochloride in various applications:

  • Antimicrobial Study : A study demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics.
  • Cancer Research : Investigations into its anticancer properties revealed that it could inhibit tumor growth in vitro by targeting specific cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
6-Methyl-2-piperazinone hydrochloride 1523530-47-3 C₅H₉N₂O·HCl 150.61 6-methyl on piperazinone, HCl salt
6,6-Dimethyl-2-piperazinone hydrochloride 2208785-62-8 C₆H₁₁N₂O·HCl* 162.62* 6,6-dimethyl on piperazinone, HCl salt
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride 1779124-79-6 C₁₀H₁₇ClN₄O 244.72 Pyrimidine ring with methoxy and methyl, piperazine substituent, HCl
2-Hydrazino-6-methylpyridine hydrochloride 104408-25-5 C₆H₉N₃·HCl 159.62 Pyridine ring with methyl and hydrazino, HCl

*Estimated based on assumed formula.

6,6-Dimethyl-2-piperazinone Hydrochloride (CAS: 2208785-62-8)

  • Structural Differences: The addition of a second methyl group at the 6-position increases steric bulk and lipophilicity compared to the mono-methyl analog. This modification may reduce water solubility but improve membrane permeability .
  • Applications: Dimethyl-substituted piperazinones are often explored as building blocks in kinase inhibitors due to their enhanced conformational rigidity .

4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine Hydrochloride (CAS: 1779124-79-6)

  • Structural Differences: Incorporation of a pyrimidine ring introduces aromaticity and electronic effects distinct from the piperazinone system.
  • Applications : Pyrimidine-piperazine hybrids are prevalent in antiviral and anticancer drug candidates, leveraging their ability to intercalate nucleic acids .

2-Hydrazino-6-methylpyridine Hydrochloride (CAS: 104408-25-5)

  • Structural Differences: A pyridine ring replaces the piperazinone core, with a hydrazino group enabling chelation or condensation reactions. The absence of a lactam ring reduces hydrogen-bonding capacity .
  • Applications: Hydrazino-pyridines are intermediates in synthesizing Schiff bases and heterocyclic ligands for metal coordination complexes .

Research Findings and Functional Insights

  • Solubility and Stability: Hydrochloride salts generally exhibit superior aqueous solubility compared to free bases. For example, 6-methyl-2-piperazinone hydrochloride’s solubility is critical for its utility in liquid-phase reactions .
  • Stereochemical Considerations: The (6S)-enantiomer of 6-methyl-2-piperazinone hydrochloride is prioritized in chiral drug synthesis, as stereochemistry can significantly influence receptor binding and metabolic pathways .
  • Synthetic Utility: Piperazinone derivatives serve as precursors for N-alkylation or ring-opening reactions, enabling diversification into complex pharmacophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-piperazinone hydrochloride typically involves methylation of piperazine derivatives or cyclization reactions starting from ethylenediamine or substituted precursors. The key synthetic strategies include:

  • Methylation of Piperazine :
    The common approach involves reacting piperazine with methylating agents such as methyl iodide or dimethyl sulfate in organic solvents like dichloromethane or acetonitrile. A base such as sodium hydroxide or potassium carbonate is used to neutralize acids formed during the reaction. This method allows introduction of the methyl group at the 6-position, followed by formation of the hydrochloride salt to enhance solubility and stability.

  • Cyclization from Ethylenediamine and Haloacetates :
    Another industrially relevant method involves a two-step process starting with substitution of ethylenediamine with chloroethylamine and ethyl chloroacetate in the presence of organic solvents and ammonium acetate, followed by cyclization under controlled temperature conditions. This approach yields 2-piperazinone derivatives with high selectivity and minimal side reactions.

  • Chiral Resolution and Enantioselective Synthesis :
    For obtaining the (6S)-enantiomer, asymmetric catalysis or enzymatic resolution methods are employed. These ensure the stereochemistry critical for biological activity. Post-synthesis, chiral high-performance liquid chromatography (HPLC) and X-ray crystallography are used to confirm enantiomeric purity and absolute configuration.

Industrial Production Techniques

Industrial synthesis optimizes reaction parameters for yield, purity, and scalability:

Parameter Typical Conditions Notes
Solvents Dichloromethane, chloroform, methanol, ethanol Choice depends on solubility and reaction kinetics
Temperature 30–80 °C Controlled to balance reaction rate and selectivity
Reaction Time 12–48 hours Sufficient for complete substitution and cyclization
Base Potassium carbonate, sodium carbonate, triethylamine Neutralizes acids, facilitates substitution
Purification Crystallization, recrystallization (acetone-water) Removes impurities, improves product purity
Salt Formation Hydrochloride salt via acidification Enhances solubility and stability

Use of continuous flow reactors and supercritical fluids has been reported to improve reaction efficiency and product consistency in industrial settings.

Detailed Reaction Scheme for Cyclization Method

The cyclization method reported in patent CN106117153A involves:

  • Substitution Step :

    • React chloroethylamine, ethyl chloroacetate, and an organic solvent at controlled temperature.
    • After reaction, add ammonium acetate and base to facilitate cyclization.
  • Cyclization Step :

    • Maintain reaction temperature to allow ring closure forming 2-piperazinone.
    • Cool the mixture to room temperature to crystallize the crude product.
  • Purification :

    • Filter and dry the crude product.
    • Recrystallize from acetone-water mixture with activated carbon decolorization to obtain pure 2-piperazinone.
Step Reagents/Conditions Outcome
Substitution Chloroethylamine:ethyl chloroacetate:organic solvent (mass ratio ~1:1.5-2.3:50-100), temp 30-80 °C Intermediate formation
Addition Ammonium acetate and base (e.g., K2CO3), temp controlled Cyclization initiation
Cooling & Crystallization Stand and cool to room temp Crude 2-piperazinone precipitates
Purification Recrystallization in acetone-water, activated carbon Pure 2-piperazinone obtained

Enantiomeric Purity and Characterization

  • Enantiomeric Purity :
    Achieved via asymmetric catalysis or enzymatic resolution during synthesis. Validation is performed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).

  • Physicochemical Characterization :

    • Solubility profiles determined by shake-flask method across pH 1–12.
    • Thermal stability assessed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
    • Hygroscopicity measured by dynamic vapor sorption (DVS).
    • pKa values obtained through potentiometric titration.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Methylation of Piperazine Piperazine, methyl iodide/dimethyl sulfate Organic solvent, base, room temp to moderate heat Straightforward, scalable Requires methylating agents, potential side reactions
Cyclization via Ethylenediamine Chloroethylamine, ethyl chloroacetate, ammonium acetate Organic solvent, base, 30-80 °C, 12-48 h High selectivity, high yield, easy purification Requires careful control of excess amine and byproducts
Enantioselective Synthesis Chiral precursors or resolution steps Asymmetric catalysis or enzymatic methods High enantiomeric purity More complex and costly

Research Findings and Best Practices

  • Reaction selectivity and yield are optimized by controlling temperature, solvent choice, and reagent ratios.
  • Excess ethylenediamine is often used to drive substitution but complicates purification; thus, post-reaction treatment is critical.
  • Hydrochloride salt formation improves aqueous solubility and stability for pharmaceutical use.
  • Continuous monitoring by TLC and HPLC ensures reaction completeness and product purity.
  • Storage under inert atmosphere at low temperature (-20°C) in light-resistant containers maintains compound stability.

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